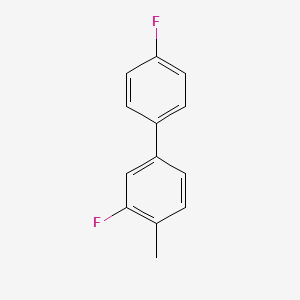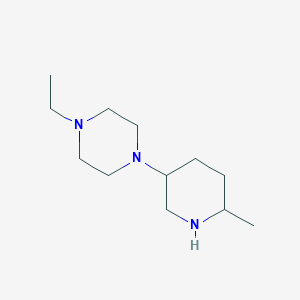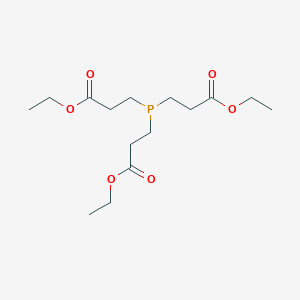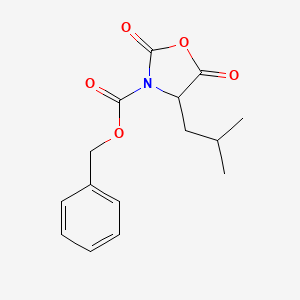
3,4'-Difluoro-4-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-4-(4-fluorophenyl)-1-methylbenzene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of reagents, catalysts, and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for achieving high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-4-(4-fluorophenyl)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Reduction reactions can also be performed to modify the functional groups attached to the benzene ring.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, or carboxylic acids.
Aplicaciones Científicas De Investigación
2-fluoro-4-(4-fluorophenyl)-1-methylbenzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific effects .
Comparación Con Compuestos Similares
Similar Compounds
2-fluoro-4-(4-fluorophenyl)-1H-pyrazol-3-ylpyridine: This compound shares structural similarities with 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene, including the presence of fluorine atoms and aromatic rings.
1,4-dimethylbenzene:
Uniqueness
The uniqueness of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene lies in its specific substitution pattern, which imparts distinct properties such as increased stability, altered reactivity, and enhanced biological activity compared to non-fluorinated analogs .
Propiedades
Fórmula molecular |
C13H10F2 |
|---|---|
Peso molecular |
204.21 g/mol |
Nombre IUPAC |
2-fluoro-4-(4-fluorophenyl)-1-methylbenzene |
InChI |
InChI=1S/C13H10F2/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,1H3 |
Clave InChI |
XCVTWHDBCMLIMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3.5]nonane-1-sulfonyl chloride](/img/structure/B15329093.png)
![tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)

![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)



![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)




![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)
